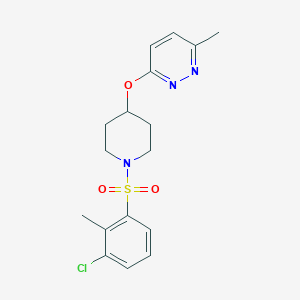
2-((2-morpholinoquinolin-8-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-morpholinoquinolin-8-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide, commonly known as MQTA, is a chemical compound that has gained significant attention in recent years for its potential applications in scientific research. MQTA is a small molecule inhibitor that has been shown to have promising effects on various biological systems, making it a valuable tool for researchers in a variety of fields.
科学研究应用
MQTA has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of MQTA as an inhibitor of protein kinases, which are enzymes that play a critical role in a variety of cellular processes. By inhibiting specific protein kinases, MQTA can help researchers better understand the mechanisms underlying various diseases, including cancer and inflammatory disorders.
作用机制
The exact mechanism of action of MQTA is not yet fully understood, but it is believed to involve the inhibition of specific protein kinases. By binding to these enzymes, MQTA can prevent them from carrying out their normal functions, which can have a range of effects on cellular processes.
Biochemical and Physiological Effects
Studies have shown that MQTA can have a range of biochemical and physiological effects, depending on the specific protein kinases that it targets. For example, in studies on cancer cells, MQTA has been shown to inhibit the growth and proliferation of tumor cells by targeting specific protein kinases involved in cell signaling pathways. In other studies, MQTA has been shown to have anti-inflammatory effects by targeting protein kinases involved in the regulation of immune responses.
实验室实验的优点和局限性
One of the main advantages of using MQTA in lab experiments is its specificity. Because it targets specific protein kinases, researchers can use it to gain insights into the specific biochemical pathways involved in various diseases and cellular processes. However, one limitation of using MQTA is that its effects can be highly dependent on the specific protein kinases that are targeted. This means that researchers need to carefully select the appropriate targets for their experiments in order to obtain meaningful results.
未来方向
There are many potential future directions for research on MQTA. One promising area of research involves the development of new inhibitors that are even more specific and effective than MQTA. Additionally, researchers are exploring the use of MQTA in combination with other drugs to enhance its effects and improve its therapeutic potential. Finally, there is ongoing research into the potential applications of MQTA in a variety of disease areas, including cancer, inflammatory disorders, and neurological diseases.
合成方法
The synthesis of MQTA involves several steps, including the reaction of 2-amino-8-chloroquinoline with morpholine, followed by the reaction of the resulting product with 2-(trifluoromethyl)benzoyl chloride. The final step involves the reaction of the resulting product with acetic anhydride to yield MQTA.
属性
IUPAC Name |
2-(2-morpholin-4-ylquinolin-8-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3/c23-22(24,25)16-5-1-2-6-17(16)26-20(29)14-31-18-7-3-4-15-8-9-19(27-21(15)18)28-10-12-30-13-11-28/h1-9H,10-14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITJRWIFJIFYCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2840760.png)
![2,2-Dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B2840761.png)
![2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2840763.png)
![4-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2840767.png)

![N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide](/img/structure/B2840770.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2840771.png)
![1-[2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2840772.png)

![4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2840774.png)

![4-[(4-Chlorophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B2840779.png)
![Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2840780.png)
